

Sulfaguanidine Analytical Methods: Applications & Protocols

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Compound Focus: Sulfaguanidine

CAS No.: 57-67-0

Cat. No.: S544114

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Application Area	Analytical Technique	Sample Preparation	Key Method Parameters	Performance Characteristics	Primary References
Multi-Residue Analysis in Animal Feed	LC-MS/MS (modified QuEChERS)	QuEChERS extraction (ACN), d-SPE cleanup [1]	C18 column; ACN/H ₂ O (+ formic acid) gradient; MS/MS detection [1]	Recovery: Data shown; LOQ: 50 µg/kg for 13 sulfonamides [1]	[1]
Detection in Manure & Fertilizers	HPLC-FLD	Extraction: EtOAc/ACN/MeOH; Derivatization: Fluorescamine [2]	-	Recovery: 77-121%; LOD: 13.53-23.30 µg/kg; LOQ: 26.02-40.38 µg/kg [2]	[2]
Reference Standard for Food & Tissue Analysis	LC-HRMS, HILIC-ESI-MS/MS, LC-MS/MS	Techniques: SOSLE, QuEChERS, UAE, SPE, LLE [3]	-	-	[3]

Detailed Experimental Protocols

Multi-Residue Analysis in Animal Feed via LC-MS/MS

This protocol describes the determination of 13 sulfonamides, including **sulfaguanidine**, in animal feed using a modified QuEChERS approach coupled with LC-MS/MS [1].

- **Sample Preparation (QuEChERS Extraction):**

- Precisely weigh 2.0 g of homogenized animal feed sample.
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for another minute.
- Centrifuge the mixture at >4000 rpm for 10 minutes.
- Subject the supernatant to a dispersive-SPE (d-SPE) cleanup using 150 mg MgSO₄ and 50 mg PSA sorbent per 1 mL of extract.
- Shake for 30 seconds and centrifuge. The final extract is filtered before LC-MS/MS analysis [1].

- **Instrumental Analysis (LC-MS/MS):**

- **Chromatography:** Use a C18 column maintained at 40°C. The mobile phase consists of (A) water and (B) acetonitrile, both with 0.1% formic acid. Employ a gradient elution from 5% B to 95% B over the runtime.
- **Mass Spectrometry:** Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Two specific ion transitions should be monitored for each sulfonamide for confirmation [1].

- **Quality Control:** Include procedural blanks, spiked recovery samples (e.g., at 50, 100, and 200 µg/kg), and continuing calibration verification standards within each batch.

Analysis in Manure and Organic Fertilizers via HPLC-FLD

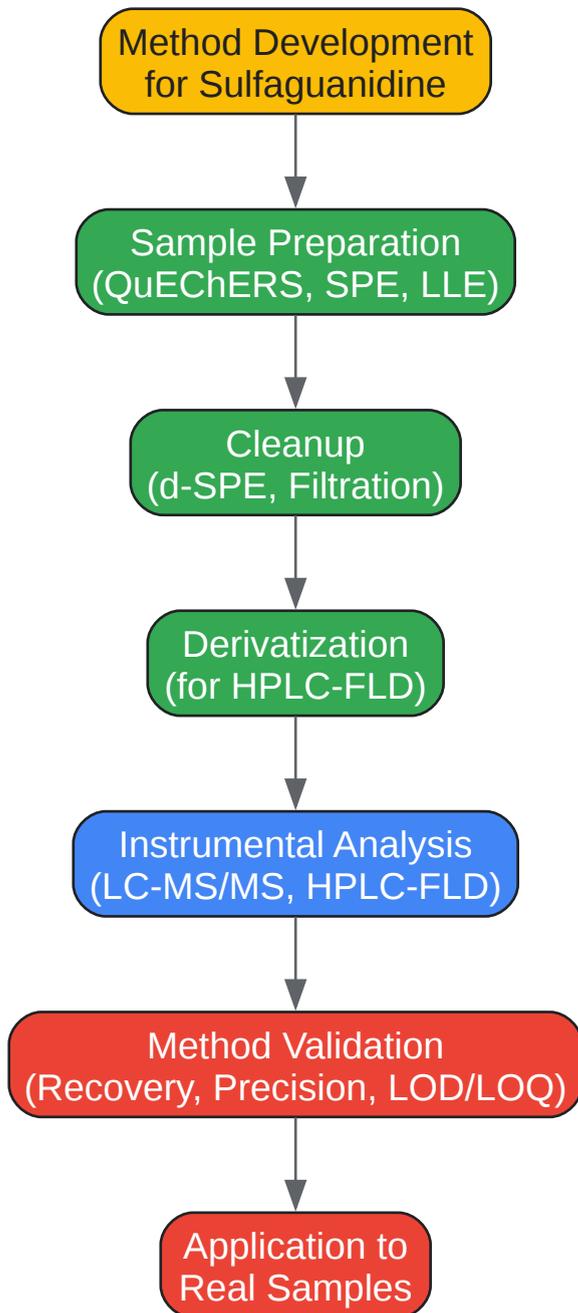
This method is suitable for detecting **sulfaguanidine** in complex matrices like poultry and pig feces, slurry, and digestates [2].

- **Sample Preparation and Derivatization:**

- Extract the solid sample (e.g., manure) with a mixture of ethyl acetate, acetonitrile, and methanol (50:25:25, v/v/v).
 - For liquid samples (e.g., slurry), dilute the extract with the same solvent mixture.
 - Purify the extract using solid-phase extraction (SPE) on a Strata-SCX cartridge.
 - Evaporate the purified eluent to dryness under a gentle stream of nitrogen.
 - **Derivatization:** Reconstitute the dry residue in a solution containing 0.2% fluorescamine in acetone and 0.1 M sodium acetate buffer (pH = 3.5). Allow the mixture to react for 15 minutes in the dark at room temperature before analysis [2].
- **HPLC-FLD Analysis:**
 - Inject the derivatized sample onto the HPLC system.
 - Use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient optimized for separating the sulfonamide derivatives.
 - Detect the fluorescent derivatives using a fluorescence detector with excitation/emission wavelengths set specifically for the fluorescamine-**sulfaguanidine** complex.

Method Validation Data

The following workflow outlines the key stages for developing and validating an analytical method for **sulfaguanidine**, summarizing the sample preparation and analysis techniques previously described.



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The validation data for the key methodologies is summarized below [2] [1]:

Method	Recovery (%)	Repeatability (RSD%)	Reproducibility (RSD%)	LOD (µg/kg)	LOQ (µg/kg)
HPLC-FLD (Manure)	77.00 - 121.16	4.36 - 17.34	7.94 - 18.55	13.53 - 23.30	26.02 - 40.38
LC-MS/MS (Feed)	Data shown in [1]	-	-	-	50

Important Considerations for Analysis

- **Matrix Complexity:** Manure and feed samples contain high levels of organic matter, which can cause significant matrix effects. The use of effective cleanup steps (e.g., d-SPE, SPE) and stable isotope-labeled internal standards is highly recommended to mitigate this [2] [1].
- **Chemical Stability and Polymorphism:** Be aware that **sulfaguanidine** exists in multiple solid-state forms (polymorphs, hydrates, solvates). While this may not directly impact residue analysis in complex matrices, it is a critical factor in pharmaceutical development and quality control of the pure substance [4].
- **Regulatory Compliance:** When developing methods, ensure they meet the requirements of relevant guidelines, such as the European Commission Decision 2002/657/EC for validation [2] [1].

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